2-(1H-indol-3-yl)-N~1~-(3-morpholinopropyl)acetamide
Overview
Description
2-(1H-indol-3-yl)-N~1~-(3-morpholinopropyl)acetamide is a chemical compound with the molecular formula C17H21N3O3 and a molecular weight of 315.373. This compound is characterized by the presence of an indole ring, a morpholine ring, and an acetamide group, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
The synthesis of 2-(1H-indol-3-yl)-N~1~-(3-morpholinopropyl)acetamide typically involves the reaction of indole derivatives with morpholine and acetamide precursors. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(1H-indol-3-yl)-N~1~-(3-morpholinopropyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(1H-indol-3-yl)-N~1~-(3-morpholinopropyl)acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-N~1~-(3-morpholinopropyl)acetamide involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various enzymes and receptors, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets. The acetamide group can form hydrogen bonds with biological molecules, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
2-(1H-indol-3-yl)-N~1~-(3-morpholinopropyl)acetamide can be compared with other similar compounds, such as:
3-(1H-Indol-3-yl)-1-phenyl-2-(triphenylphosphoranylidene)-1-propanone: This compound also contains an indole ring but differs in its overall structure and functional groups.
2-(1H-indol-3-yl)-N-(3-morpholinopropyl)-2-oxoacetamide: This compound is closely related but has an additional oxo group, which can influence its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(1H-indol-3-yl)-N-(3-morpholin-4-ylpropyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c21-17(18-6-3-7-20-8-10-22-11-9-20)12-14-13-19-16-5-2-1-4-15(14)16/h1-2,4-5,13,19H,3,6-12H2,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZJCZMATXEQGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)CC2=CNC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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